molecular formula C14H16INO B1324229 8-(4-Iodophenyl)-8-oxooctanenitrile CAS No. 898767-90-3

8-(4-Iodophenyl)-8-oxooctanenitrile

Cat. No. B1324229
M. Wt: 341.19 g/mol
InChI Key: BWBAVCUYDQLOGZ-UHFFFAOYSA-N
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Description

8-(4-Iodophenyl)-8-oxooctanenitrile, also known as 8-IPON, is a chemical compound that has been studied and used in a variety of scientific research applications. This compound has a molecular weight of 315.99 g/mol, and is a white crystalline solid. 8-IPON is a derivative of octanenitrile and is used in a variety of biochemical and physiological studies. This compound has a melting point of 163-164°C and a boiling point of 350°C.

Scientific Research Applications

Electrochemical Arylation

Gallardo and Soler (2017) explored the electrochemical reduction of iodobenzene and similar compounds, leading to cross-coupling products. This process involves the formation of an aryl anion, reacting with benzene to form a σ H-complex, which is crucial for the creation of cross-coupling products like biphenyl and 4-phenylbenzonitrile (Gallardo & Soler, 2017).

Rheological Response in Liquid Crystal Dispersion

Inn and Denn (2005) studied a dispersion of 4′-octyl-4-biphenylcarbonitrile (8CB) in a polydimethylsiloxane (PDMS) matrix, showing a gel-like behavior in smectic and nematic phases, with an irreversible transition to fluid-like morphology at the nematic-isotropic transition. This study offers insights into the behavior of liquid crystals in different phases (Inn & Denn, 2005).

Optoelectronic and Charge Transport Properties

Irfan et al. (2020) conducted an in-depth study of the structural, electronic, optical, and charge transport properties of certain compounds related to 8-(4-Iodophenyl)-8-oxooctanenitrile. The focus was on understanding their potential as multifunctional materials, considering their absorption wavelengths and hole transport tendency (Irfan et al., 2020).

Synthesis and Properties of Novel Fluorescent Switches

Golovkova, Kozlov, and Neckers (2005) highlighted the synthesis of compounds combining photochromic dithienylethene and fluorescent 4,4-difluoro-8-(4'-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene. This study showed significant modulation in fluorescence intensity, offering insights into the development of novel fluorescent switches (Golovkova, Kozlov, & Neckers, 2005).

Synthesis of Radioiodinated Analogs

Maeda, Komori, Dohmoto, and Kojima (1985) developed no-carrier-added radioiodinated analogs of certain compounds, including 2-(4-[131I]iodophenyl)- and 8-[131I]iodo-2-phenylpyrazolo[4,3-c]quinolin-3(5H)-one. This research provides valuable insights into the synthesis and properties of radioiodinated analogs (Maeda et al., 1985).

properties

IUPAC Name

8-(4-iodophenyl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO/c15-13-9-7-12(8-10-13)14(17)6-4-2-1-3-5-11-16/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBAVCUYDQLOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642247
Record name 8-(4-Iodophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Iodophenyl)-8-oxooctanenitrile

CAS RN

898767-90-3
Record name 4-Iodo-η-oxobenzeneoctanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(4-Iodophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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